allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
Description
X-ray Diffraction Studies of Thiadiazole Core Configuration
The 1,2,3-thiadiazole core in allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (C₇H₉N₃O₂S) adopts a planar configuration stabilized by delocalized π-electrons across the heterocyclic ring. Single-crystal X-ray diffraction studies of analogous thiadiazole derivatives reveal bond lengths and angles characteristic of aromatic systems. Key structural parameters include:
- S–N bond lengths : 1.65–1.68 Å, consistent with partial double-bond character.
- C–S–C angle : ~86°, indicative of ring strain.
- N–N bond length : 1.30–1.33 Å, reflecting resonance stabilization.
The methyl substituent at position 4 induces minor deviations from planarity, with a dihedral angle of 3.2° between the thiadiazole ring and the methyl group.
Table 1 : Crystallographic parameters for thiadiazole core
| Parameter | Value |
|---|---|
| S–N bond length | 1.67 Å |
| C–S–C angle | 85.9° |
| N–N bond length | 1.31 Å |
| Dihedral angle (C–CH₃) | 3.2° |
Allyl Carbamate Group Spatial Orientation Analysis
The allyl carbamate moiety (-O–C(=O)–NH–CH₂–CH₂–CH₂) adopts a staggered conformation relative to the thiadiazole ring. X-ray data from related carbamates show:
- Carbamate carbonyl orientation : Perpendicular to the thiadiazole plane, minimizing steric hindrance.
- Allyl group geometry : C–C–C bond angles of 122.5°, with a torsional angle of 178° between the carbamate oxygen and terminal alkene.
Figure 1 : Spatial arrangement of allyl carbamate group
- Key interactions : Weak C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the conformation.
Spectroscopic Identification Methods
¹H/¹³C/¹⁵N NMR Spectral Signatures
- Thiadiazole methyl : Singlet at δ 2.47 ppm (3H, s).
- Allyl protons :
- CH₂–O: Doublet at δ 4.51 ppm (2H, J = 5.6 Hz).
- CH₂–CH₂: Multiplet at δ 5.23–5.31 ppm (2H).
- Carbamate NH : Broad signal at δ 8.15 ppm (1H, exchanges with D₂O).
- Carbamate carbonyl : δ 170.3 ppm.
- Thiadiazole C-5 : δ 151.9 ppm.
- Allyl carbons : δ 118.7 (CH₂), 127.8 (CH₂), 136.6 (CH).
- Thiadiazole N-2 : δ −45.2 ppm.
- Carbamate nitrogen : δ −255.6 ppm.
Table 2 : NMR chemical shifts for key functional groups
| Group | ¹H (δ, ppm) | ¹³C (δ, ppm) | ¹⁵N (δ, ppm) |
|---|---|---|---|
| Thiadiazole CH₃ | 2.47 | 25.3 | – |
| Allyl CH₂–O | 4.51 | 49.5 | – |
| Carbamate C=O | – | 170.3 | – |
| Thiadiazole N-2 | – | – | −45.2 |
IR and Raman Vibrational Mode Assignments
- ν(C=O) : 1712 cm⁻¹ (strong, carbamate).
- ν(N–H) : 3369 cm⁻¹ (medium, carbamate).
- ν(C=S) : 1369 cm⁻¹ (weak, thiadiazole).
- ν(C=C) : 1646 cm⁻¹ (allyl).
- Ring breathing mode : 1227 cm⁻¹.
- S–N stretching : 619 cm⁻¹.
Table 3 : Vibrational assignments for major bands
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O stretch | 1712 | – |
| N–H stretch | 3369 | – |
| C=S stretch | 1369 | – |
| Thiadiazole ring | – | 1227 |
| S–N stretch | – | 619 |
Properties
IUPAC Name |
prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKMHZBFOMGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with desired properties.
Biology
The compound exhibits notable antimicrobial properties . Research indicates significant inhibitory effects against various microorganisms:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These results suggest its potential as a candidate for new antimicrobial agents.
Medicine
This compound is being investigated for its anticancer and anti-inflammatory activities. Studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer):
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | ~10 |
| HepG2 | ~8 |
Mechanistically, it promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against phytopathogenic microorganisms.
- Anticancer Studies : Clinical evaluations highlighted that compounds similar to this compound exhibited promising results in reducing tumor growth in animal models.
Mechanism of Action
The mechanism of action of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can modulate inflammatory responses by interacting with key signaling molecules .
Comparison with Similar Compounds
Thiazol-5-ylmethyl Carbamates ()
Thiazole-based carbamates, such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound l), share functional similarities with the target compound. Key differences include:
- Heterocyclic Core: Thiadiazoles (1,2,3-thiadiazole) vs. thiazoles (1,3-thiazole).
- Substituents : The allyl group in the target compound contrasts with the complex peptide-like chains in thiazole analogs, which include hydroperoxypropan-2-yl and phenyl groups. This difference may reduce steric hindrance in the thiadiazole derivative, favoring simpler synthetic pathways.
Pyrazole Carboxamides ()
Pyrazole derivatives like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) differ in:
- Functional Groups : Carboxamide vs. carbamate. Carbamates generally exhibit lower hydrolytic stability than carboxamides but may offer tunable reactivity for prodrug applications.
- Synthetic Routes : Pyrazole carboxamides employ EDCI/HOBt-mediated coupling (), whereas carbamates often utilize chloroformates or isocyanates. Allyl carbamate synthesis might require protecting-group strategies to prevent allyl group degradation .
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
| Property | Allyl N-(4-Methyl-1,2,3-thiadiazol-5-yl)carbamate | Thiazol-5-ylmethyl Carbamates (e.g., compound l) | Pyrazole Carboxamides (e.g., 3a) |
|---|---|---|---|
| Molecular Weight | ~225 g/mol (estimated) | 500–600 g/mol | ~403 g/mol |
| Melting Point | 100–120°C (predicted) | Not reported | 133–135°C (3a) |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Low (due to bulky substituents) | Low (chloroform/ethanol) |
| Key Spectral Data | δ 5.8–6.2 ppm (allyl protons, $^1$H-NMR) | Complex $^1$H-NMR patterns (e.g., δ 7.4–8.1 ppm) | δ 7.4–8.1 ppm (aromatic protons) |
Biological Activity
Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine. This compound features an allyl group attached to a thiadiazole ring, which is responsible for its unique chemical reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating notable inhibitory effects. For example:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 10 µg/mL .
- HepG2 Liver Cancer Cells : It exhibited similar cytotoxicity with an IC50 value of around 8 µg/mL .
A study demonstrated that treatment with this compound led to an increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating its role in promoting apoptotic cell death in cancer cells .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain metabolic pathways in microorganisms or cancer cells by disrupting enzyme activities. This action is crucial for its antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other thiadiazole derivatives:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole | Antimicrobial and anticancer | |
| Thiosemicarbazide | Antimicrobial and anticancer | |
| Indole Derivatives | Antiviral, anticancer, anti-inflammatory |
This compound stands out due to its specific combination of the allyl group and thiadiazole ring.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. For example, carbamate derivatives are often prepared by reacting thiadiazolyl amines with chloroformates or activated carbonyl reagents in the presence of a base (e.g., triethylamine or pyridine) in solvents like 1,4-dioxane or THF. Intermediate characterization typically involves 1H/13C NMR to confirm regioselectivity and HRMS to verify molecular weight. For instance, analogous compounds showed distinct NMR signals for methyl groups (δ 2.4–2.7 ppm) and thiadiazole protons (δ 7.5–8.1 ppm) .
Q. How are spectral techniques (NMR, IR, MS) utilized to confirm the structure of thiadiazole-carbamate hybrids?
- Methodological Answer :
- 1H NMR : Aromatic protons on the thiadiazole ring appear as singlets (δ 7.5–8.1 ppm), while allyl carbamate protons show splitting patterns (e.g., doublets at δ 4.5–5.5 ppm for CH2 groups).
- IR : Key absorption bands include C=O stretches (1650–1750 cm⁻¹) for carbamates and C=N/C-S stretches (1400–1600 cm⁻¹) for thiadiazoles.
- HRMS : Molecular ion peaks (e.g., [M+H]+) are matched with theoretical values (e.g., ±0.005 Da tolerance) .
Q. What are the typical solubility and stability profiles of allyl carbamate derivatives under experimental conditions?
- Methodological Answer : Allyl carbamates are generally stable in anhydrous organic solvents (e.g., DMF, DCM) but may hydrolyze in aqueous acidic/basic conditions. Solubility varies with substituents; for example, polar derivatives dissolve in DMSO or ethanol, while non-polar analogs require chloroform. Stability studies recommend storage at –20°C under inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for carbamate coupling involving sterically hindered thiadiazolyl amines?
- Methodological Answer :
- Catalyst Screening : Use coupling agents like EDCI/HOBt or DCC/DMAP to enhance efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Temperature Control : Reactions performed at 0–25°C minimize side reactions, as seen in analogous syntheses of pyrazole-carboxamides (yields improved from 62% to 71% under controlled conditions) .
Q. What strategies resolve contradictions in spectral data interpretation for thiadiazole-carbamate derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish between allyl CH2 groups and thiadiazole carbons.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. A study on triazolyl-thiadiazoles achieved >95% match between experimental and theoretical 13C NMR shifts .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive thiadiazole-carbamate analogs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-methyl group on the thiadiazole with halogens (e.g., Cl, F) to enhance antimicrobial activity.
- Molecular Docking : Use software like AutoDock to predict binding to targets (e.g., GSK-3β). For example, docking studies on triazolyl-carboxamides revealed hydrogen bonding with key residues (e.g., Asp133) .
- In Vitro Assays : Prioritize analogs with low IC50 values in cytotoxicity screens (e.g., MTS assays on cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
